molecular formula C11H15NO B1437576 3-{[(Cyclopropylmethyl)amino]methyl}phenol CAS No. 1019553-83-3

3-{[(Cyclopropylmethyl)amino]methyl}phenol

Cat. No. B1437576
M. Wt: 177.24 g/mol
InChI Key: PKKMQAQBALNNMO-UHFFFAOYSA-N
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Description

3-{[(Cyclopropylmethyl)amino]methyl}phenol, also known as CPP-Amp, is a chemical compound. It has a molecular weight of 177.25 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 3-{[(Cyclopropylmethyl)amino]methyl}phenol is 1S/C11H15NO/c13-11-3-1-2-10 (6-11)8-12-7-9-4-5-9/h1-3,6,9,12-13H,4-5,7-8H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-{[(Cyclopropylmethyl)amino]methyl}phenol is a powder that is stored at room temperature . Its molecular weight is 177.25 .

Scientific Research Applications

Phenolic Compounds: A Pharmacological Review

Phenolic acids, including Chlorogenic Acid (CGA) and its derivatives, have garnered attention due to their diverse practical, biological, and pharmacological effects. CGA, a dietary polyphenol found in green coffee extracts and tea, plays significant roles as an antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective agent. It has been speculated to regulate lipid and glucose metabolism, offering therapeutic potential for hepatic steatosis, cardiovascular disease, diabetes, and obesity. The call for further research aims to optimize its biological and pharmacological effects for practical use as a natural food additive and in medicinal cost reduction (Naveed et al., 2018).

Polyphenols and Immunomodulation

Polyphenols have been extensively studied for their health-beneficial effects, particularly in treating and preventing chronic diseases. They regulate immunity by affecting immune cell regulation, cytokines' synthesis, and gene expression. Polyphenols inactivate key inflammatory pathways, modulate enzyme activity involved in oxidative stress, and possess antioxidant capabilities. Their effects on the immune system are linked to health benefits for chronic inflammatory diseases like diabetes, obesity, neurodegeneration, cancers, and cardiovascular diseases (Yahfoufi et al., 2018).

Safety And Hazards

The safety information for 3-{[(Cyclopropylmethyl)amino]methyl}phenol indicates that it is dangerous . Specific hazard statements and precautionary statements are not provided .

properties

IUPAC Name

3-[(cyclopropylmethylamino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-11-3-1-2-10(6-11)8-12-7-9-4-5-9/h1-3,6,9,12-13H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKMQAQBALNNMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(Cyclopropylmethyl)amino]methyl}phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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